molecular formula C14H19N3O2 B13958021 tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate

tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate

Cat. No.: B13958021
M. Wt: 261.32 g/mol
InChI Key: JYTBXIKDRVRJNT-UHFFFAOYSA-N
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Description

tert-Butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate: is a compound that features a benzimidazole moiety, which is known for its diverse biological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate typically involves the reaction of benzimidazole derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction is carried out under mild conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in various catalytic processes .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides allows it to interact with enzymes involved in DNA and RNA synthesis, making it a candidate for antiviral and anticancer research .

Medicine: In medicine, benzimidazole derivatives, including this compound, are explored for their therapeutic potential. They exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects . For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Uniqueness: tert-Butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate is unique due to its combination of the benzimidazole moiety with the tert-butyl carbamate group. This combination enhances its stability and bioavailability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H19N3O2/c1-9(15-13(18)19-14(2,3)4)12-16-10-7-5-6-8-11(10)17-12/h5-9H,1-4H3,(H,15,18)(H,16,17)

InChI Key

JYTBXIKDRVRJNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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